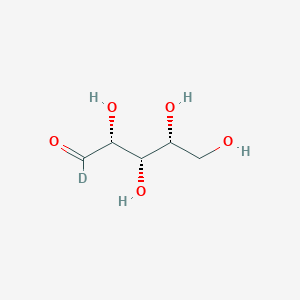
Xylose-d1-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xylose-d1-3: is a deuterium-labeled derivative of xylose, a naturally occurring five-carbon sugar (aldopentose). Xylose is commonly found in the hemicellulose component of plant cell walls and is a significant sugar in lignocellulosic biomass. The deuterium labeling in this compound makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Xylose-d1-3 involves the incorporation of deuterium into the xylose molecule. This can be achieved through catalytic hydrogenation of xylose in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective production. The final product is purified through various chromatographic techniques to ensure high isotopic purity and chemical purity.
化学反应分析
Types of Reactions: Xylose-d1-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield xylitol-d1-3, a deuterium-labeled sugar alcohol.
Isomerization: this compound can be isomerized to form xylulose-d1-3, a ketose sugar.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using deuterium gas and a catalyst such as Pd/C.
Isomerization: Enzymatic isomerization using xylose isomerase.
Major Products:
Oxidation: Xylonic acid-d1-3
Reduction: Xylitol-d1-3
Isomerization: Xylulose-d1-3
科学研究应用
Xylose-d1-3 has a wide range of scientific research applications, including:
Metabolic Studies: Used as a tracer to study the metabolic pathways of xylose in various organisms.
Isotope Labeling: Employed in isotope labeling experiments to investigate the fate of xylose in biological systems.
Biotechnology: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.
Medical Research: Used in diagnostic tests to assess intestinal absorption and metabolic disorders.
作用机制
The mechanism of action of Xylose-d1-3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows researchers to track its conversion and utilization in different biochemical processes. Key molecular targets include xylose isomerase, which converts xylose to xylulose, and xylose reductase, which reduces xylose to xylitol.
相似化合物的比较
Xylose: The non-deuterated form of Xylose-d1-3.
Xylulose: An isomer of xylose.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atom acts as a stable isotope tracer, allowing for precise tracking of the compound in metabolic studies. This makes this compound particularly valuable in experiments where understanding the detailed metabolic fate of xylose is crucial.
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC 名称 |
(2R,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D |
InChI 键 |
PYMYPHUHKUWMLA-LAVUIIQTSA-N |
手性 SMILES |
[2H]C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


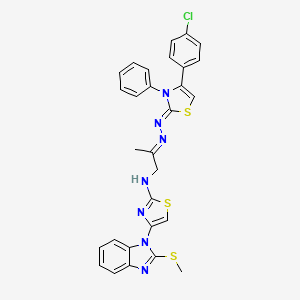
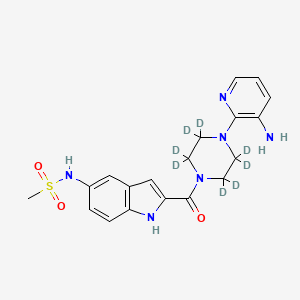
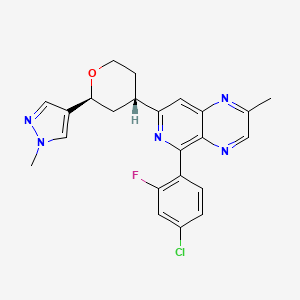
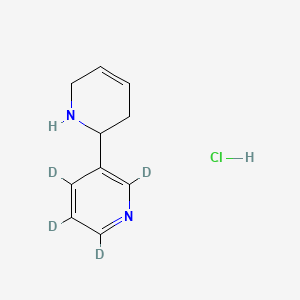
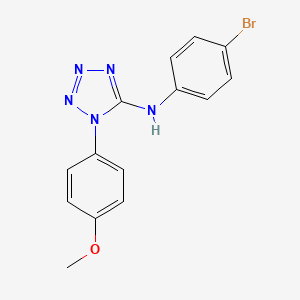

![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)
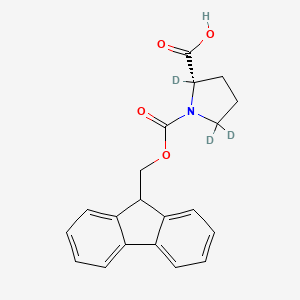
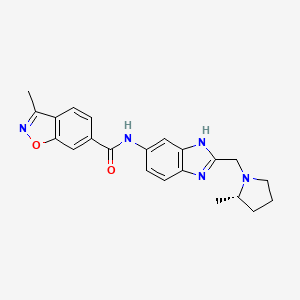
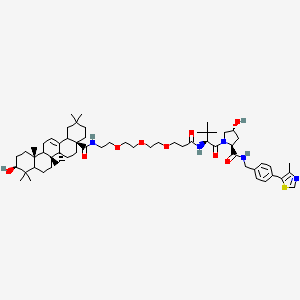
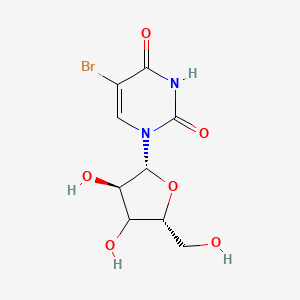
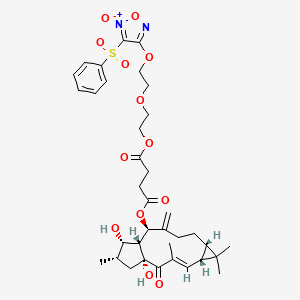
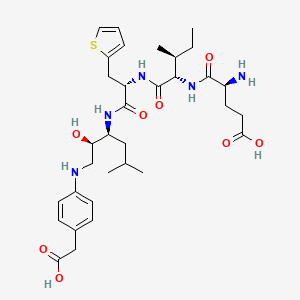
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
